molecular formula C16H15ClO2S B2463744 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one CAS No. 882748-88-1

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2463744
CAS No.: 882748-88-1
M. Wt: 306.8
InChI Key: JANXBRNEOGHOIF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H15ClO2S and its molecular weight is 306.8. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Studies : A study by Viji et al. (2020) examined the bioactive molecule related to 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, revealing its potential in antimicrobial activity, particularly antifungal and antibacterial effects. Additionally, this compound showed promise in anticancer applications, evidenced through molecular docking studies which highlighted its interaction with various proteins (Viji et al., 2020).

Supramolecular Chemistry

  • Crystal Structure and Supramolecular Interactions : Research by Caracelli et al. (2018) focused on a derivative of this compound, exploring its crystal structure. The study revealed how this compound forms supramolecular helical chains in the crystal, highlighting its significance in supramolecular chemistry (Caracelli et al., 2018).

Nonlinear Optical Properties

  • Nonlinear Optical Properties for Optical Devices : Mostaghni et al. (2022) investigated 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to this compound, for its high nonlinear optical properties. The study suggests significant potential for applications in optical devices, based on experimental and computational findings (Mostaghni et al., 2022).

Molecular Docking and Computational Studies

  • Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a molecule related to the compound of interest. Their research provides insights into the molecule's structure and potential biological effects, underlining the utility of computational methods in evaluating the applications of such compounds (Viji et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Olasunkanmi and Ebenso (2019) explored the derivatives of quinoxaline-based propanones, which are structurally related to this compound. They found these compounds to be effective as corrosion inhibitors in mild steel, indicating potential industrial applications (Olasunkanmi & Ebenso, 2019).

Synthesis and Spectral Studies

  • Synthesis and Spectral Analysis : A study by Ahmed et al. (2007) involved synthesizing and analyzing the spectral properties of compounds similar to this compound. This research contributes to understanding the synthesis process and spectral characteristics of such compounds (Ahmed et al., 2007).

Drug Resistance and Antitumor Activities

  • Antitumor Activities and Drug Resistance : Barreiro et al. (2008, 2010, 2014) conducted studies on heteronuclear complexes and gold(I)-silver(I) sulfanylcarboxylates, structurally related to the compound . These studies showed the complexes' potential in antitumor activities and their ability to circumvent drug resistance, particularly in relation to cisplatin (Barreiro et al., 2008), (Barreiro et al., 2010), (Barreiro et al., 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANXBRNEOGHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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